molecular formula C18H20BrN5O3 B2571853 9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-58-5

9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2571853
CAS RN: 873076-58-5
M. Wt: 434.294
InChI Key: TURDJGGECJTROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” has a molecular formula of C18H20BrN5O3 and an average mass of 434.287 Da . It is intended for research use only.

Scientific Research Applications

Structural Analysis and Synthesis

Synthetic Pathways and Structural Insights : The synthesis of various purine derivatives, including those related to the compound , involves intricate chemical pathways. For example, derivatives have been synthesized via intramolecular alkylation, demonstrating the chemical versatility of purine-based structures (Simo, Rybár, & Alföldi, 1998). Additionally, the study of crystal structures of similar compounds reveals diverse conformations, which are crucial for understanding their potential interactions in biological systems (Wang et al., 2011).

Biological Activity

Adenosine Receptor Affinities : Research on pyrimido- and tetrahydropyrazino[2,1-f]purinediones has shown their affinities for adenosine receptors, indicating potential therapeutic applications in neurology and pharmacology (Szymańska et al., 2016).

Anti-inflammatory Properties : Certain derivatives of the purine structure have exhibited antiinflammatory activity, comparable to known NSAIDs, indicating their potential in developing new anti-inflammatory agents (Kaminski et al., 1989).

Pharmaceutical Potential

5-HT1A Receptor Ligands : The synthesis and pharmacological evaluation of pyrimido[2,1-f]purine-2,4-dione derivatives have demonstrated high affinity for the 5-HT1A receptor, suggesting their utility in developing treatments for neurological disorders (Jurczyk et al., 2004).

properties

IUPAC Name

9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O3/c1-21-15-14(16(25)24(18(21)26)10-11-27-2)23-9-3-8-22(17(23)20-15)13-6-4-12(19)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURDJGGECJTROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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